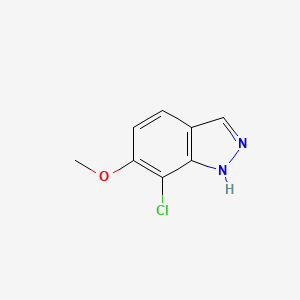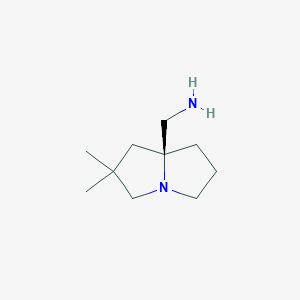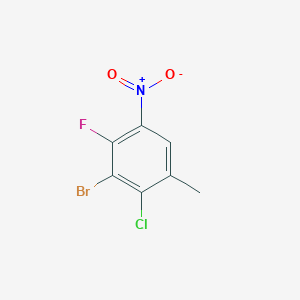
5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class This compound is characterized by the presence of a bromine atom at the 5th position, a difluoromethyl group at the 6th position, and a 4-methoxybenzyl group at the 3rd position of the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine, bromine, and difluoromethylating agents.
Formation of Pyrimidinone Core: The pyrimidinone core is formed through a cyclization reaction involving the condensation of 4-methoxybenzylamine with a suitable carbonyl compound, followed by bromination at the 5th position.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating reagents under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrimidinone ring or the bromine atom, potentially yielding dehalogenated or reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dehalogenated pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Properties
Molecular Formula |
C13H11BrF2N2O2 |
|---|---|
Molecular Weight |
345.14 g/mol |
IUPAC Name |
5-bromo-6-(difluoromethyl)-3-[(4-methoxyphenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C13H11BrF2N2O2/c1-20-9-4-2-8(3-5-9)6-18-7-17-11(12(15)16)10(14)13(18)19/h2-5,7,12H,6H2,1H3 |
InChI Key |
MNIDETRLPZTZGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC(=C(C2=O)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


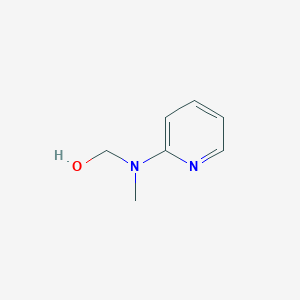
![1-(1-Methylpyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12841936.png)

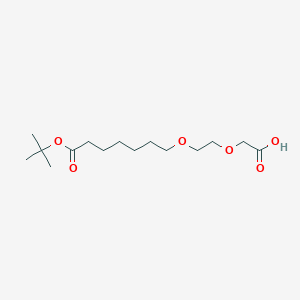
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B12841957.png)
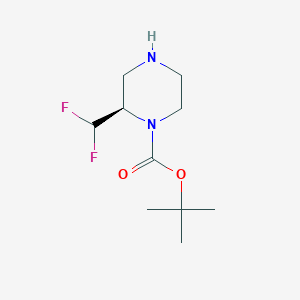
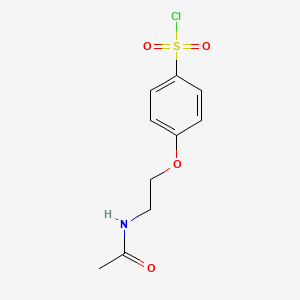
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)

![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
